molecular formula C8H5BrN2O2 B12992925 7-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

7-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Cat. No.: B12992925
M. Wt: 241.04 g/mol
InChI Key: WTHVRAVQGLNKNE-UHFFFAOYSA-N
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Description

7-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that features a bromine atom at the 7th position, a pyrrolo[2,3-c]pyridine core, and a carboxylic acid group at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 1H-pyrrolo[2,3-c]pyridine, followed by carboxylation at the 4th position. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and carboxylating agents like carbon dioxide under high pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups at the 7th position .

Scientific Research Applications

7-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, thereby modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 7th position and the carboxylic acid group at the 4th position allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

7-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-7-6-4(1-2-10-6)5(3-11-7)8(12)13/h1-3,10H,(H,12,13)

InChI Key

WTHVRAVQGLNKNE-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CN=C2Br)C(=O)O

Origin of Product

United States

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